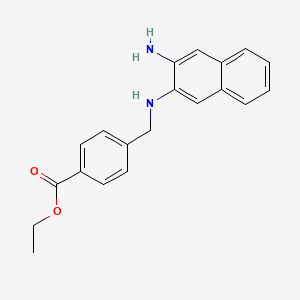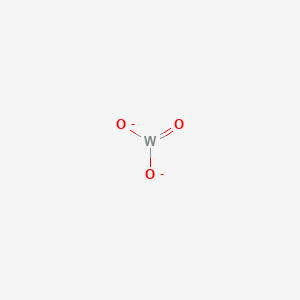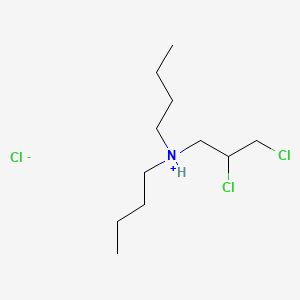![molecular formula C27H20N4 B13744597 4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline is a complex organic compound characterized by its unique structure, which includes multiple pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline typically involves multi-step organic reactions. One common method involves the use of a rigid ditopic ligand, such as 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile, which is then subjected to solvothermal synthesis with metal ions like nickel, cobalt, or cadmium . The reaction conditions often include high temperatures and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but often include controlled temperatures, pressures, and solvent environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield various oxidized derivatives, while substitution reactions could introduce different functional groups into the compound’s structure.
Aplicaciones Científicas De Investigación
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline has a wide range of scientific research applications:
Biology: The compound’s ability to form complexes with metals makes it useful in studying metalloproteins and other biologically relevant metal-containing structures.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Its unique structure and reactivity make it a candidate for use in materials science, including the development of new polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline involves its ability to act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, influencing molecular pathways and reactions. The specific molecular targets and pathways depend on the metal ion and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,2’6’,2’‘-Terpyridin-4’-yl)aniline: This compound has a similar structure but with different substitution patterns on the pyridine rings.
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Another related compound used as a ligand in metal complex formation.
Uniqueness
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline is unique due to its specific arrangement of pyridine rings and its ability to form stable complexes with a variety of metal ions. This versatility makes it particularly valuable in research and industrial applications.
Propiedades
Fórmula molecular |
C27H20N4 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline |
InChI |
InChI=1S/C27H20N4/c28-23-13-11-20(12-14-23)19-7-9-21(10-8-19)22-17-26(24-5-1-3-15-29-24)31-27(18-22)25-6-2-4-16-30-25/h1-18H,28H2 |
Clave InChI |
QRSFMPAUATXILG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C5=CC=C(C=C5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


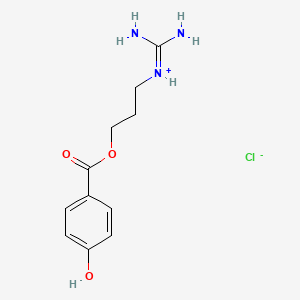
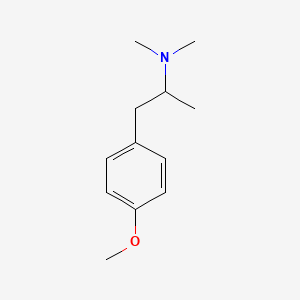
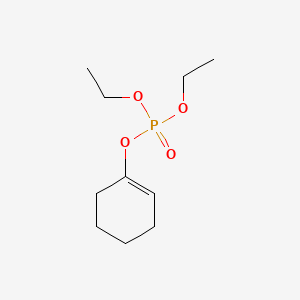

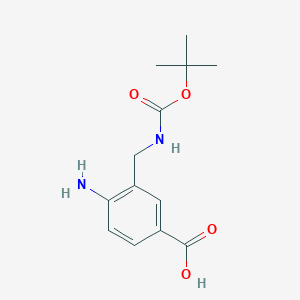


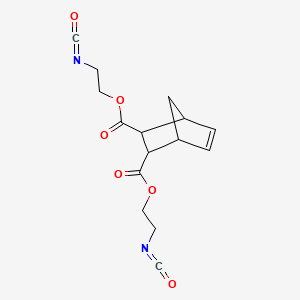
![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)
![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)
